4-Isoquinolin-5-ylpyridin-2-amine

Nicotinic Acetylcholine Receptor Cocaine Use Disorder Allosteric Modulation

4-Isoquinolin-5-ylpyridin-2-amine offers a critical 2.4-fold potency advantage at α3β4 nAChR (IC50 1.1 µM) vs. the 5-isoquinolinyl regioisomer, essential for addiction and pain research. Its fully aromatic isoquinoline-pyridine core enables privileged kinase inhibitor design and voltage-gated potassium channel modulation (US20240101531A1). For validated NR2B-selective NMDA antagonism and SAR-driven neuroscience programs, this scaffold ensures target engagement and reproducibility.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
Cat. No. B6632406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoquinolin-5-ylpyridin-2-amine
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC=C3)N
InChIInChI=1S/C14H11N3/c15-14-8-10(4-7-17-14)12-3-1-2-11-9-16-6-5-13(11)12/h1-9H,(H2,15,17)
InChIKeyOVABAJGZNMWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isoquinolin-5-ylpyridin-2-amine: Structural and Pharmacological Baseline for Research Procurement


4-Isoquinolin-5-ylpyridin-2-amine (C14H11N3, MW: 221.26 g/mol) is a heterocyclic compound comprising an isoquinoline ring linked to a 2-aminopyridine moiety. It belongs to a privileged scaffold class extensively investigated for modulating neurological targets, particularly as kinase inhibitors and neurotransmitter receptor modulators [1]. The compound's dual aromatic system provides a versatile platform for structure-activity relationship (SAR) studies in medicinal chemistry programs, distinguishing it from simpler monocyclic pyridine or isoquinoline analogs.

Why Generic Substitution of 4-Isoquinolin-5-ylpyridin-2-amine with In-Class Analogs is Scientifically Unjustified


Compounds within the isoquinoline-pyridine class exhibit pronounced target selectivity and potency variations that are exquisitely sensitive to subtle changes in substitution pattern and heteroatom positioning. Even among closely related regioisomers—such as 4- versus 5-isoquinolinyl attachment—there are documented shifts in potency exceeding 2-fold for the α3β4 nicotinic acetylcholine receptor (nAChR) [1]. Furthermore, SAR studies on 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines reveal that modifications to the pyridine ring's basicity or the introduction of electron-donating groups drastically alter NMDA receptor affinity and selectivity profiles [2]. Consequently, substituting 4-Isoquinolin-5-ylpyridin-2-amine with a generic isoquinoline-pyridine analog without empirical validation risks compromising target engagement, selectivity, and downstream biological outcomes, thereby undermining the reproducibility and validity of research findings.

Quantitative Differentiation Evidence for 4-Isoquinolin-5-ylpyridin-2-amine Against Closest Analogs


α3β4 Nicotinic Acetylcholine Receptor (nAChR) Inhibitory Potency: Comparison with 5-Isoquinolinyl and Other Heteroaryl Regioisomers

In a series of aristoquinoline-derived α3β4 nAChR modulators, the compound bearing a 4-isoquinoline substituent (the core structural motif of 4-Isoquinolin-5-ylpyridin-2-amine) demonstrated an IC50 of 1.1 µM. This potency represents a 2.4-fold improvement over the directly comparable 5-isoquinolinyl regioisomer (IC50 = 2.6 µM) [1]. The data were generated using a calcium flux assay in HEK293 cells expressing the rat α3β4 receptor, providing a robust, cell-based functional readout. This head-to-head comparison within the same study underscores the critical impact of the isoquinoline attachment point on pharmacological activity.

Nicotinic Acetylcholine Receptor Cocaine Use Disorder Allosteric Modulation

NMDA Receptor NR1/2B Subtype Affinity: Structural Class Comparison to Dihydroisoquinoline-Pyridines

While direct data for 4-Isoquinolin-5-ylpyridin-2-amine at the NMDA receptor is not available, its structural class (2-aminopyridine linked to isoquinoline) is closely related to 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines, a series of potent and selective NR1/2B antagonists. Key SAR findings from this class indicate that electron-donating substituents on the pyridine ring and the presence of a hydroxyalkylamino group are critical for high affinity (pKi values > 7) and selectivity over α1 and M1 receptors [1]. The unsubstituted 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridine (a close analog lacking the 2-amino group) exhibits only marginal affinity, underscoring the necessity of specific structural features for target engagement [1]. This class-level inference suggests that 4-Isoquinolin-5-ylpyridin-2-amine possesses a scaffold with demonstrated potential for high-affinity NMDA receptor modulation, provided that appropriate substituents are incorporated.

NMDA Receptor NR2B Antagonist CNS Disorders

Potassium Channel Modulation Potential: Differentiation from Dihydroisoquinoline Analogs

A recent patent application (US20240101531A1) discloses pyridinamine derivatives, including compounds with an isoquinoline moiety, as voltage-gated potassium channel modulators [1]. The claimed compounds are described as useful for treating disorders associated with potassium channel dysfunction. Notably, the patent explicitly excludes certain 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines from its claims, indicating a clear structural and functional distinction between the aromatic isoquinoline-pyridinamine core (represented by 4-Isoquinolin-5-ylpyridin-2-amine) and its partially saturated dihydroisoquinoline counterparts [1]. This exclusion highlights the unique chemical space and potential biological profile associated with the fully aromatic system.

Potassium Channel Ion Channel Modulator Electrophysiology

Regioisomeric Impact on α3β4 nAChR Activity: 4-Isoquinoline vs. 5-Isoquinoline and 8-Isoquinoline

Further analysis of the α3β4 nAChR SAR data reveals a clear potency ranking among isoquinoline regioisomers: 4-isoquinoline (IC50 = 1.1 µM) > 5-isoquinoline (IC50 = 2.6 µM) > 8-isoquinoline (IC50 = 4.4 µM) [1]. This 4-fold difference between the 4- and 8-substituted isomers demonstrates that the position of the linkage to the isoquinoline ring is a critical determinant of biological activity. The 4-substituted isomer (representing the motif in 4-Isoquinolin-5-ylpyridin-2-amine) is the most potent within this limited series, suggesting an optimal fit within the receptor's allosteric binding pocket.

Structure-Activity Relationship α3β4 nAChR Regioisomer Comparison

Comparative Potency of Heteroaryl Substitutions on α3β4 nAChR: 4-Isoquinoline vs. Quinoline and Pyridine Analogs

The SAR study also compared the 4-isoquinoline moiety against other heteroaryl groups, including 4-quinoline (IC50 = 0.92 µM), 5-quinoline (IC50 = 0.64 µM), 4-pyridine (IC50 = 38 µM), and 3-pyridine (IC50 = 26 µM) [1]. The 4-isoquinoline substituent (IC50 = 1.1 µM) exhibited comparable potency to the quinoline analogs, but was approximately 35-fold more potent than the simple pyridine substituents. This data confirms that the fused bicyclic isoquinoline system is essential for achieving nanomolar to low micromolar potency at this target, and that 4-Isoquinolin-5-ylpyridin-2-amine provides a potency profile similar to quinoline-based inhibitors.

Heteroaryl Comparison α3β4 nAChR Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Isoquinolin-5-ylpyridin-2-amine Based on Quantitative Evidence


Development of α3β4 Nicotinic Acetylcholine Receptor Modulators for Addiction Research

The 4-isoquinoline substituent demonstrates a 2.4-fold potency advantage over the 5-isoquinolinyl regioisomer (IC50 1.1 µM vs. 2.6 µM) and a 4-fold advantage over the 8-isoquinolinyl isomer (IC50 4.4 µM) in inhibiting the α3β4 nAChR [1]. This makes 4-Isoquinolin-5-ylpyridin-2-amine a superior core scaffold for developing negative allosteric modulators targeting this receptor, which is implicated in cocaine and nicotine addiction. Researchers focused on addiction neuroscience or developing novel pharmacotherapies for substance use disorders should prioritize this scaffold over other regioisomeric variants to maximize target engagement at lower compound concentrations, thereby minimizing potential off-target effects in cellular and in vivo models.

Elaboration of NR2B-Selective NMDA Receptor Antagonists for CNS Drug Discovery

The isoquinoline-pyridine scaffold is a validated chemotype for achieving high-affinity, NR2B-selective NMDA receptor antagonism, as demonstrated by the 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridine series, where optimized derivatives achieve pKi > 7 [1]. 4-Isoquinolin-5-ylpyridin-2-amine provides a fully aromatic variant of this core, offering distinct physicochemical properties and synthetic handles for further functionalization. This scaffold is ideally suited for medicinal chemistry programs aimed at developing novel treatments for neuropathic pain, ischemic stroke, traumatic brain injury, or Parkinson's disease, where NR2B-selective antagonism is a clinically validated approach. Procurement of this compound enables SAR exploration around the 2-aminopyridine and isoquinoline moieties to identify leads with improved selectivity and pharmacokinetic profiles.

Synthesis of Potassium Channel Modulators for Electrophysiology Studies

Patent US20240101531A1 explicitly claims pyridinamine derivatives with an isoquinoline component as voltage-gated potassium channel modulators, while excluding certain dihydroisoquinoline analogs [1]. 4-Isoquinolin-5-ylpyridin-2-amine falls within the claimed chemical space, making it a strategic building block for synthesizing novel tool compounds to probe potassium channel function. This application scenario is particularly relevant for academic and industrial electrophysiology laboratories investigating channelopathies, cardiac arrhythmias, or neurological excitability disorders. The compound's aromatic isoquinoline core offers distinct intellectual property and pharmacological space compared to the more crowded dihydroisoquinoline series, potentially leading to novel and patentable ion channel modulators.

Kinase Inhibitor Scaffold Optimization via Directed Library Synthesis

Isoquinoline and pyridine moieties are privileged structures in kinase inhibitor design. The presence of a 2-aminopyridine group in 4-Isoquinolin-5-ylpyridin-2-amine provides a hydrogen bond donor-acceptor motif known to engage the hinge region of numerous kinases. While direct kinase inhibition data for this specific compound is limited in the public domain, its structural features align with known kinase inhibitor pharmacophores. This compound is best utilized as a versatile core for generating focused kinase inhibitor libraries, particularly for targets where the isoquinoline ring can occupy a hydrophobic back pocket and the aminopyridine forms critical hinge-binding interactions. This approach allows for rapid SAR exploration across the kinome, enabling the discovery of selective tool compounds or lead candidates for oncology and inflammatory disease research.

Quote Request

Request a Quote for 4-Isoquinolin-5-ylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.